N-(2,4-dichlorobenzoyl)phenylalaninamide
Description
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-6-7-12(13(18)9-11)16(22)20-14(15(19)21)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFIHGJSPPFWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The 2,4-dichlorobenzoyl moiety is a common pharmacophore in medicinal chemistry. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Variations and Bioactivity: The thiourea linkage in N-(2,4-dichloro)benzoyl-N’-phenylthiourea enhances anticancer activity compared to amide-based analogues, likely due to improved hydrogen-bonding capacity. Piperidine or aminoethyl substituents (e.g., Compound 13) improve antiparasitic efficacy against Trypanosoma brucei, suggesting that basic nitrogen atoms enhance target engagement in parasitic enzymes. Heterocyclic additions (e.g., pyrrole in ) may modulate solubility but require further pharmacological validation.
Synthetic Accessibility :
- Compounds with simpler linkers (e.g., acetamide in Compound 59) are synthesized in higher yields (60%) compared to multi-step peptide-like derivatives (e.g., phenylalaninamide, 57% yield).
Physicochemical Properties :
- Higher molecular weight derivatives (e.g., phenylalaninamide at 616.5 g/mol) may face bioavailability challenges compared to smaller analogues (e.g., Compound 59 at 357.0 g/mol).
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,4-dichlorobenzoyl)phenylalaninamide?
- Methodological Answer : The compound is typically synthesized via acylation reactions using 2,4-dichlorobenzoyl chloride. A two-step protocol is recommended: initial low-temperature (0–5°C) mixing of phenylalaninamide with the acyl chloride in anhydrous dichloromethane, followed by reflux (60–70°C) for 6–8 hours to ensure complete conversion. Triethylamine is often used as a base to scavenge HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity. Confirm reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of FTIR (amide I band at ~1650 cm⁻¹, C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 8.1–8.3 ppm), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Single-crystal X-ray diffraction is ideal for resolving stereochemistry, as seen in related dichlorobenzoyl thiourea derivatives .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Methodological Answer : Use the MTT assay on cancer cell lines (e.g., MCF-7, T47D) and normal lines (e.g., Vero) to assess selectivity. Maintain standardized conditions: 48–72 hr exposure, 5% CO₂, 37°C. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells. IC₅₀ values <20 µM suggest promising activity, as observed in structurally similar thiourea analogs .
Advanced Research Questions
Q. How to resolve discrepancies in cytotoxicity data between cell lines?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability or target expression. Perform follow-up assays:
- Cellular uptake studies : Quantify intracellular compound levels via HPLC.
- Target profiling : Use RNAi or CRISPR to knock down suspected targets (e.g., ribonucleotide reductase) and assess resistance.
- Metabolic stability : Test compound degradation in cell lysates via LC-MS. Cross-reference with molecular docking (e.g., ΔG values <−8 kcal/mol indicate strong target binding) .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodological Answer : Low yields often result from side reactions (e.g., hydrolysis of the acyl chloride). Optimize by:
- Strict anhydrous conditions : Use molecular sieves and dry solvents.
- Slow reagent addition : Control exothermic reactions via dropwise addition of 2,4-dichlorobenzoyl chloride.
- Alternative coupling agents : Replace traditional bases with DMAP or HOBt to enhance efficiency. Pilot studies show ~15% yield improvement in similar benzamide syntheses .
Q. How do dihedral angles between aromatic rings influence bioactivity?
- Methodological Answer : Planar conformations (dihedral angles <30°) enhance π-π stacking with hydrophobic enzyme pockets. For example, a 33.32° angle in N-(2,4-dichlorobenzoyl)thiourea analogs correlated with reduced ribonucleotide reductase inhibition (ΔG = −7.2 kcal/mol vs. −9.1 kcal/mol for planar analogs). Use DFT calculations or X-ray crystallography to predict/confirm angles .
Q. What computational methods validate molecular docking results?
- Methodological Answer : After docking (e.g., AutoDock Vina), validate poses via:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
- MM-PBSA/GBSA : Calculate binding free energy; values should align with experimental ΔG.
- Pharmacophore mapping : Overlap docked conformations with known inhibitors (e.g., hydroxyurea) to identify critical interactions. Studies on iron(III)-thiourea complexes demonstrated <5% variation between computational and experimental binding affinities .
Data Contradiction Analysis
Q. Why might a compound show high in vitro activity but poor in vivo efficacy?
- Methodological Answer : Potential causes include poor pharmacokinetics or off-target effects. Address via:
- ADME profiling : Measure plasma stability (t₁/₂ >1 hr), LogP (2–5 for optimal permeability), and CYP450 inhibition.
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites.
- Tissue distribution studies : Radiolabel the compound and track biodistribution in rodent models. For example, dichlorobenzoyl derivatives often accumulate in the liver, necessitating structural modifications for tumor targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
